molecular formula C7H3BrClF3O B134258 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene CAS No. 158579-80-7

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene

Cat. No. B134258
CAS RN: 158579-80-7
M. Wt: 275.45 g/mol
InChI Key: WSENYRJAJFHXQR-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (BCTFB) is a chemical compound of interest in scientific research due to its unique properties. It is a halogenated aromatic compound that is used in a variety of laboratory experiments and applications. BCTFB has been studied in terms of its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Aryne Route to Naphthalenes

One notable application of related trifluoromethoxybenzenes is in the generation of arynes, which are intermediates used to synthesize naphthalenes. For instance, upon treatment with lithium diisopropylamide (LDA), 1-bromo-2-(trifluoromethoxy)benzene undergoes transformations to produce phenyllithium intermediates. These intermediates, upon further reaction, can lead to the formation of 1,2-dehydro-(trifluoromethoxy)benzene arynes. These arynes can be trapped in situ with furan to produce cycloadducts, which upon reduction or bromination yield 1- and 2-(trifluoromethoxy)naphthalenes. Such transformations illustrate the compound's utility in synthesizing complex aromatic systems with trifluoromethoxy groups, which are of interest in materials science and pharmaceutical research due to their unique electronic properties (Schlosser & Castagnetti, 2001).

Nucleophilic Trifluoromethoxylation

Another application involves the nucleophilic trifluoromethoxylation of aliphatic substrates. A process described by Marrec et al. (2010) involves the reaction of tetrabutylammonium triphenyldifluorosilicate with 2,4-dinitro(trifluoromethoxy)benzene under microwave irradiation, generating a trifluoromethoxide anion capable of substituting activated bromides and alkyl iodides. This method allows for the formation of aliphatic trifluoromethyl ethers, marking the first example of nucleophilic displacement of a trifluoromethoxy group from an activated aromatic ring. Such processes are crucial for introducing trifluoromethoxy groups into various molecular frameworks, enhancing their potential utility in developing pharmaceuticals and agrochemicals due to the electron-withdrawing and lipophilic properties of the trifluoromethoxy group (Marrec et al., 2010).

Safety and Hazards

The safety and hazards associated with 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene are as follows: It has a GHS07 signal word warning . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

4-bromo-2-chloro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSENYRJAJFHXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592995
Record name 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158579-80-7
Record name 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-chloro4-trifluoromethoxyaniline (5.1 g) in acetic acid (31 ml) was stirred and treated with sodium nitrite (2.16 g) in concentrated sulphuric acid (14 ml) at below 18° C. After an additional 1 hour at 10° C., the solution was added to a mixture of copper (I) bromide (7.7 g) and hydrobromic acid (24.5 ml) in water at 40-50° C. The reaction was completed by heating at 50° C. for 2 hours, water was added and the mixture filtered. The filtrate was extracted with ether, washed with sodium bicarbonate, dried (magnesium sulphate) and evaporated to give 3-chloro-4-trifluoromethoxy-bromobenzene (6.05 g) as a brown oil, NMR (CDCl3) 7.10(m,1H), 7.35(m,1H), 7.55(d,1H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
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14 mL
Type
solvent
Reaction Step Two
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24.5 mL
Type
reactant
Reaction Step Three
Name
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0 (± 1) mol
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solvent
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copper (I) bromide
Quantity
7.7 g
Type
catalyst
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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[Cu]Br
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Synthesis routes and methods III

Procedure details

To a 0° C. solution consisting of 3-chloro-4-trifluoromethoxy-aniline (2.12 g, 10.0 mmol) and HBr (48% aq, 50 mL) was added NaNO2 (2 M aq., 917.7 mg, 13.3 mmol) dropwise at a rate such that the reaction temperature remained below 5° C. After stirring for 1.75 h, urea (330 mg, 5.5 mmol) was added and the mixture stirred for 20 min. A solution consisting of Cu(I)Br (2.96 g, 20.6 mmol) and HBr (48% aq., 13.1 mL) was then added while keeping the reaction temperature in the range of 0-5° C. Upon complete addition, the reaction mixture was heated to 85° C. for 2.5 h. After cooling to rt, the reaction mixture was poured into ice water (150 mL) and extracted with hexanes (100 mL). The aqueous layer was washed with CH2Cl2 (100 mL) and the combined organic phases washed with satd. aq. NaHCO3 (150 mL×2), dried (Na2SO4) and concentrated. The crude material was purified (FCC) to yield the title compound (806 mg, 29%).
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
917.7 mg
Type
reactant
Reaction Step Three
Name
Quantity
330 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Cu(I)Br
Quantity
2.96 g
Type
reactant
Reaction Step Five
Name
Quantity
13.1 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
29%

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